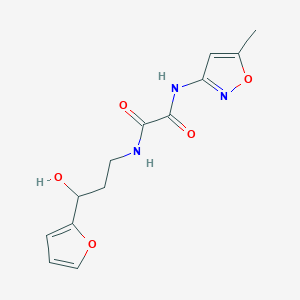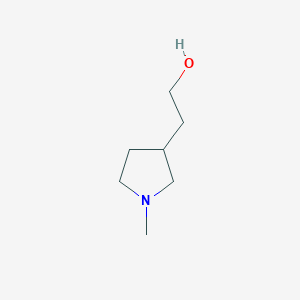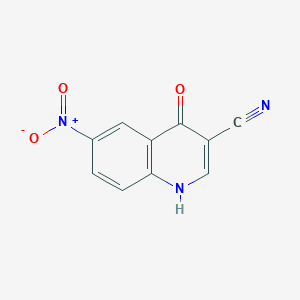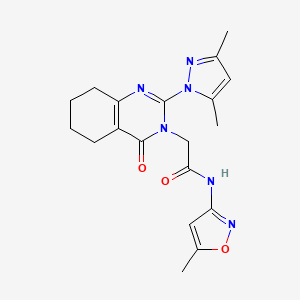![molecular formula C18H17N3O5 B2512611 3-(4-methoxyphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 866016-18-4](/img/structure/B2512611.png)
3-(4-methoxyphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-methoxyphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one” is a chemical compound with the molecular formula C18H17N3O5 . It is a complex organic molecule that contains several functional groups and rings, including a methoxyphenyl group, a nitro group, and a dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin ring .
Synthesis Analysis
The synthesis of this compound and similar compounds has been studied in the literature . A Biginelli reaction of 5-R-salicylic aldehydes (R = H, Me, Br) with nitroacetone and urea leads to a predominant formation of 2R*,6S*,11S* diastereomers of 8-R-2-methyl-11-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one . In solutions in DMF and DMSO, these diastereomers undergo the oxadiazocine ring opening .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups and rings. The presence of the methoxyphenyl group, the nitro group, and the dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin ring contribute to its unique chemical properties .Chemical Reactions Analysis
In solutions in DMF and DMSO, the diastereomers of this compound undergo the oxadiazocine ring opening . This reaction sets a three-component equilibrium between predominant 4-(2-hydroxy-5-R-phenyl)-6-methyl5-nitro-3,4-dihydropyrimidin-2(1H)-ones and 2R*,6S*,11S* and 2R*,6S*,11R* diastereomers of methanobenzoxadiazocine as two minor components .科学的研究の応用
Synthesis and Chemical Transformations
- Synthesis Techniques : This compound and its derivatives are synthesized through the Biginelli reaction, a multicomponent chemical reaction involving aldehydes, β-keto esters, and urea or thiourea (Sedova et al., 2014).
- Solvent-Induced Transformations : These compounds undergo interesting transformations in solvents like DMF and DMSO, leading to the formation of various diastereomers and demonstrating the compound's reactivity and potential utility in different chemical environments (Sedova et al., 2016).
Biological and Pharmaceutical Applications
- Antimicrobial Activities : Certain derivatives of this compound have been studied for their antimicrobial properties. For instance, the synthesis and evaluation of 1,2,4-triazole derivatives have shown promising antimicrobial activities, highlighting the potential of this compound in developing new antimicrobial agents (Bektaş et al., 2007).
- Antitumor and Antiproliferative Activities : Some oxadiazoline analogs of this compound have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, suggesting their potential application in cancer treatment (Lee et al., 2010).
Advanced Applications
- Crystal Structure Analysis : The crystal structure and Hirshfeld surface analysis of derivatives of this compound have been studied, which is crucial for understanding its properties and potential applications in materials science (Gumus et al., 2019).
- Novel Synthesis Approaches : Research has been conducted on eco-friendly and economically viable synthesis methods for related compounds, emphasizing the importance of sustainable practices in chemical synthesis (Patil et al., 2021).
特性
IUPAC Name |
10-(4-methoxyphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c1-18-10-15(14-9-12(21(23)24)5-8-16(14)26-18)19-17(22)20(18)11-3-6-13(25-2)7-4-11/h3-9,15H,10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSWMEWPTYWTET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)[N+](=O)[O-])NC(=O)N2C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2512533.png)
![(Z)-5-bromo-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2512535.png)





![N-(1-(2-methoxyethyl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2512545.png)

![2,2-diphenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2512548.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2512549.png)

